molecular formula C13H17ClN2O2S2 B4770412 4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride

4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4770412
M. Wt: 332.9 g/mol
InChI Key: RQOZUPZLJSVGLD-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride is a complex organic compound that features a thiophene ring, a benzenesulfonamide group, and an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The thiophene derivative is then reacted with an appropriate amine to form the thiophen-3-ylmethylamine intermediate.

The next step involves the reaction of thiophen-3-ylmethylamine with 4-(2-bromoethyl)benzenesulfonamide under basic conditions to form the desired product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride is unique due to the combination of its thiophene ring and benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[2-(thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2.ClH/c14-19(16,17)13-3-1-11(2-4-13)5-7-15-9-12-6-8-18-10-12;/h1-4,6,8,10,15H,5,7,9H2,(H2,14,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOZUPZLJSVGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CSC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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